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An In-depth Technical Guide on the Structural Analysis and Conformation of 2-
Nitroisophthalic Acid

Introduction
2-Nitroisophthalic acid (C₈H₅NO₆) is a semi-rigid organic ligand characterized by a benzene

ring substituted with two carboxyl groups at positions 1 and 3, and a nitro group at position 2.[1]

The specific arrangement of these functional groups, particularly the steric hindrance imposed

by the nitro group adjacent to a carboxyl group, dictates its unique conformational properties

and intermolecular interactions. Understanding its three-dimensional structure is crucial for

applications in crystal engineering and the design of metal-organic frameworks (MOFs), where

it can act as a versatile building block.[1] This guide provides a detailed analysis of the

molecular structure, conformation, and crystal packing of 2-Nitroisophthalic acid, supported

by crystallographic data and experimental protocols.

Molecular Structure and Conformation
The single-crystal X-ray diffraction analysis of 2-Nitroisophthalic acid reveals a distinct and

sterically influenced conformation.[2] A key structural feature is the orientation of the nitro and

carboxyl groups relative to the plane of the benzene ring.

Planarity: The benzene ring and its substituent carbon atoms are largely co-planar.[2]
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Nitro Group Orientation: The nitro group is significantly twisted out of the benzene ring's

plane. The plane defined by the O-N-O atoms of the nitro group is nearly perpendicular to

the benzene ring, with a dihedral angle of approximately 96°.[2] This significant rotation is

attributed to steric hindrance from the adjacent carboxyl group.

Carboxyl Group Orientation: The two carboxyl groups also exhibit some deviation from the

ring's plane, though less pronounced than the nitro group.[1] This twisting allows the

molecule to adopt a lower energy conformation.

The overall structure is semi-rigid with a curved geometry, and the two carboxyl groups are

positioned at an approximate angle of 120° to each other, making them suitable for

coordinating with metal ions to form complex structures like one-dimensional helical chains.[1]

Caption: Molecular structure of 2-Nitroisophthalic acid.

Crystallographic Data Summary
The crystal structure of 2-Nitroisophthalic acid has been determined by single-crystal X-ray

diffraction. The key crystallographic parameters are summarized in the table below.[1]
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Parameter Value

Chemical Formula C₈H₅NO₆

Formula Weight 211.13

Crystal System Monoclinic

Space Group C2/c

Temperature 150(2) K

a (Å) 5.4755(12)

b (Å) 14.377(3)

c (Å) 11.143(3)

β (°) 99.096(9)

Volume (Å³) 866.2(3)

Z 4

Rgt(F) 0.0455

wRref(F²) 0.1341

CCDC No. 1964554

Table 1: Crystal data and structure refinement for 2-Nitroisophthalic acid.[1][2]

Intermolecular Interactions: Hydrogen Bonding
Network
In the crystalline state, molecules of 2-Nitroisophthalic acid are linked together through strong

intermolecular hydrogen bonds.[2] The primary interaction is an O—H···O hydrogen bond

between the carboxyl groups of adjacent molecules.[2] This specific interaction creates a

robust supramolecular synthon.

This hydrogen bonding pattern results in the formation of one-dimensional chains extending

through the crystal lattice.[2] The nitro groups are not directly involved in this primary hydrogen-
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bonding network but play a crucial role in influencing the overall molecular conformation and

packing.

Molecule A

Molecule B

COOH

C₆H₃(NO₂)COOHCOOH

 O-H···O 

C₆H₃(NO₂)COOH

...

...

Click to download full resolution via product page

Caption: Hydrogen bonding between carboxyl groups forms 1D chains.

Experimental Protocols
The structural data presented were obtained through single-crystal X-ray crystallography. The

key steps of the experimental procedure are detailed below.[2]

Crystal Synthesis
Dissolution: Solid 2-Nitroisophthalic acid (2.11 g, 0.01 mol) was dissolved in 10 mL of

tetrahydrofuran (THF) in a beaker.[2]

Stirring: The solution was stirred at room temperature for 5 minutes.[2]
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Filtration: The resulting solution was filtered to remove any insoluble impurities.[2]

Crystallization: The filtrate was left undisturbed to allow for slow evaporation at ambient

temperature.[2]

Harvesting: Colorless, block-shaped single crystals suitable for X-ray diffraction were

obtained after approximately 12 hours.[2]

X-ray Data Collection and Refinement
Instrument: A Bruker APEX-II diffractometer was used for data collection.[2]

Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) was employed as the X-ray

source.[2]

Data Collection: Data were collected at a temperature of 150 K using φ and ω scans.[2]

Structure Solution: The crystal structure was solved using direct methods with the SHELXS

program.[2]

Refinement: The structure was refined using the SHELX and Olex2 software packages.

Hydrogen atoms were positioned with idealized geometry and refined isotropically using a

riding model.[2]
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Caption: Experimental workflow for crystal structure determination.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b105565?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The structural analysis of 2-Nitroisophthalic acid reveals a conformation heavily influenced by

steric effects, with a significantly twisted nitro group. The crystal packing is dominated by strong

O—H···O hydrogen bonds between carboxyl groups, leading to the formation of one-

dimensional supramolecular chains. This detailed structural and conformational understanding

is fundamental for researchers and scientists in the fields of medicinal chemistry and materials

science, providing a basis for the rational design of novel crystalline materials and

pharmaceutical compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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